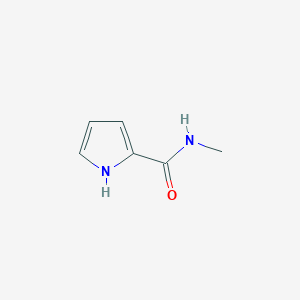
1,4-Bis(tributylstannyl)benzene
Descripción general
Descripción
1,4-Bis(tributylstannyl)benzene is an organotin compound with the empirical formula C30H58Sn2 . It is used as a reactant in the preparation of covalent analogs of DNA base pairs and triplets from 9-benzyl-6-chloropurine via a Stille cross-coupling reaction .
Synthesis Analysis
The synthesis of 1,4-Bis(tributylstannyl)benzene can be achieved through various methods. One such method involves the reaction of 1,4-Dibromobenzene with Tributyltin chloride . Another method involves the classical Witting-Horner and Sonogashira cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(tributylstannyl)benzene is characterized by a benzene ring with two tributylstannyl groups attached at the 1 and 4 positions . The molecular weight of the compound is 656.20 .
Chemical Reactions Analysis
1,4-Bis(tributylstannyl)benzene is used as a reactant in various chemical reactions. For instance, it is used in the preparation of covalent analogs of DNA base pairs and triplets from 9-benzyl-6-chloropurine via a Stille cross-coupling reaction . It also reacts with glucuronolactone derivatives in the preparation of 3-C-iodomethyl, 6-C-iodomethyl, and 6-C-iodophenyl derivatives as higher iodinated analogs of D-glucose .
Physical And Chemical Properties Analysis
1,4-Bis(tributylstannyl)benzene is a liquid at room temperature . It has a refractive index of 1.522 at 20°C and a density of 1.147 g/mL at 25°C .
Aplicaciones Científicas De Investigación
Preparation of Covalent Analogs of DNA Base Pairs and Triplets
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
“1,4-Bis(tributylstannyl)benzene” is used as a reactant in the preparation of covalent analogs of DNA base pairs and triplets from 9-benzyl-6-chloropurine via a Stille cross-coupling reaction .
Methods of Application or Experimental Procedures
The specific experimental procedures are not detailed in the sources available. However, it involves a Stille cross-coupling reaction, which is a common method in organic chemistry for the synthesis of biaryl compounds .
Results or Outcomes
The outcomes of this application are not specified in the available sources. However, the creation of covalent analogs of DNA base pairs and triplets can be crucial in understanding the structure and function of DNA .
Preparation of Higher Iodinated Analogs of D-Glucose
Specific Scientific Field
This application is related to the field of Organic Chemistry .
Summary of the Application
“1,4-Bis(tributylstannyl)benzene” reacts with glucuronolactone derivatives in the preparation of 3-C-iodomethyl, 6-C-iodomethyl, and 6-C-iodophenyl derivatives as higher iodinated analogs of D-glucose .
Methods of Application or Experimental Procedures
The specific experimental procedures are not detailed in the sources available. However, it involves a reaction with glucuronolactone derivatives .
Results or Outcomes
The outcomes of this application are not specified in the available sources. However, the creation of higher iodinated analogs of D-glucose can be important in the study of glucose metabolism and related diseases .
Safety And Hazards
1,4-Bis(tributylstannyl)benzene is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed (H301), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), may damage fertility or the unborn child (H360), causes damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410) .
Propiedades
IUPAC Name |
tributyl-(4-tributylstannylphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-2,5-6H;6*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCMLHJDBZGVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448650 | |
| Record name | 1,4-Bis(tributylstannyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(tributylstannyl)benzene | |
CAS RN |
17151-51-8 | |
| Record name | 1,4-Bis(tributylstannyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17151-51-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
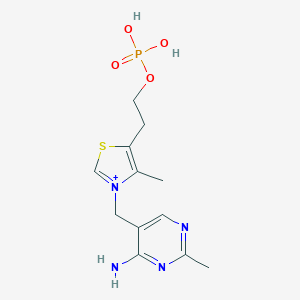
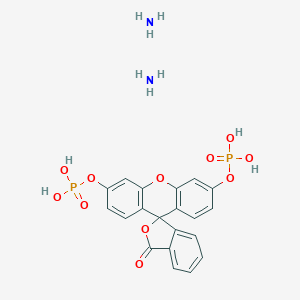
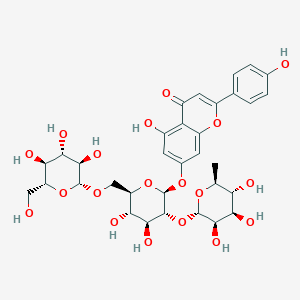
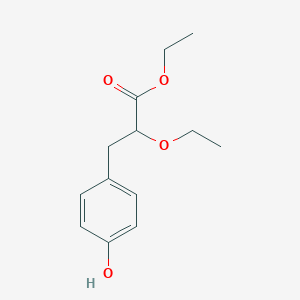
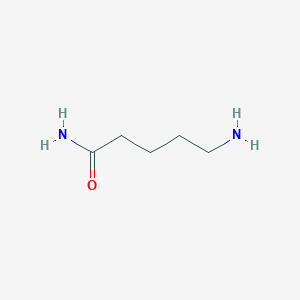
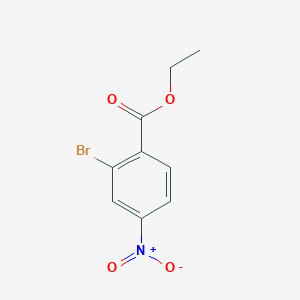

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

